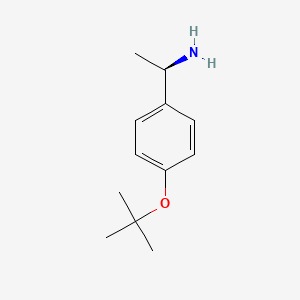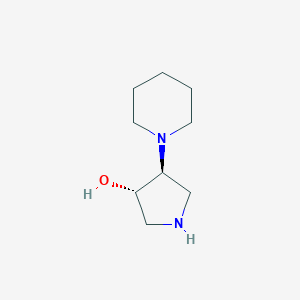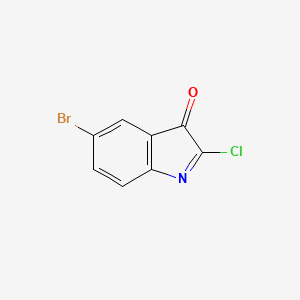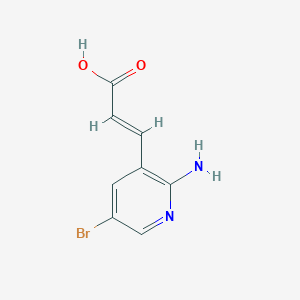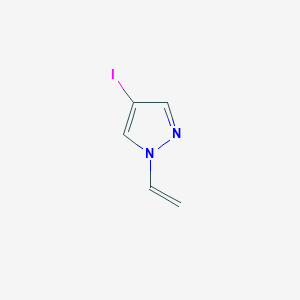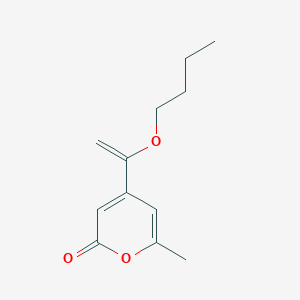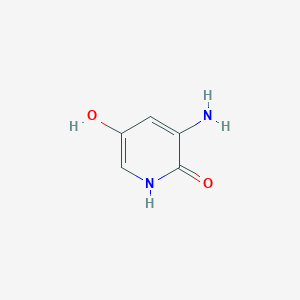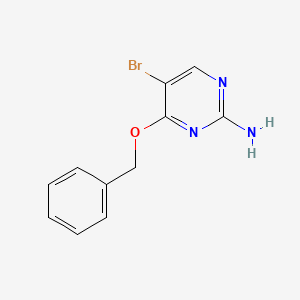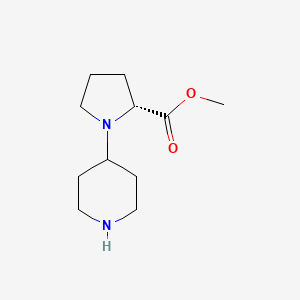![molecular formula C19H19NO5 B1497616 N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine CAS No. 461692-98-8](/img/structure/B1497616.png)
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the Arndt-Eistert protocol starting from commercially available N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Wissenschaftliche Forschungsanwendungen
Enzyme-Activated Surfactants
Fmoc-D-Hse derivatives are used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated Carbon Nanotube (CNT) surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is significant in materials science and nanotechnology (Cousins et al., 2009).
Supramolecular Hydrogels
N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to Fmoc-D-Hse, are known to form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels can respond to ligand-receptor interactions and exhibit chiral recognition, making them valuable in biomedical applications and drug delivery systems (Zhang et al., 2003).
Electronic and Optical Properties
Fmoc-D-Hse derivatives have been studied for their structural, electronic, and optical properties. These studies are crucial in the development of advanced materials for electronic and optoelectronic applications. The understanding of their molecular structures and properties paves the way for developing new materials with desired electronic and optical characteristics (Chen et al., 2007).
Light-Emitting Polymers
Another notable application is in the synthesis and characterization of light-emitting polymers. Fmoc-D-Hse related compounds are used in creating polymers that exhibit high glass transition temperatures and interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other display technologies (Wong et al., 2005).
Material Science and Polymer Research
Fmoc-D-Hse derivatives are also pivotal in the preparation of various high molecular weight polymers based on the fluorene ring system. These polymers, such as fluorene homopolymers and copolymers, have applications in material science, particularly in the development of new materials with tailored optical and electronic properties (Inbasekaran et al., 2000).
Peptide Synthesis
Fmoc-D-Hse is also used as a reversible protecting group in peptide synthesis. Its use in inhibiting interchain association during solid-phase peptide synthesis demonstrates its value in the synthesis of complex peptides and proteins, which is crucial in biochemistry and pharmaceutical research (Johnson et al., 1993).
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of the amino acid homoserine , suggesting that it may interact with proteins or enzymes that recognize or process homoserine.
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis . The Fmoc group is a common protecting group used in peptide synthesis, which prevents unwanted side reactions .
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652122 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine | |
CAS RN |
461692-98-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



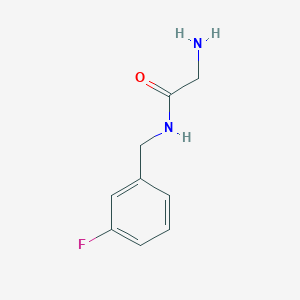
![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)
